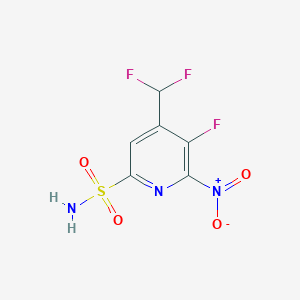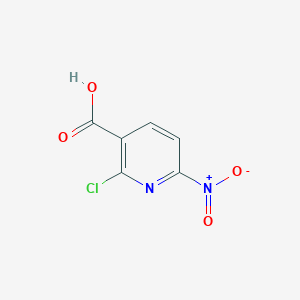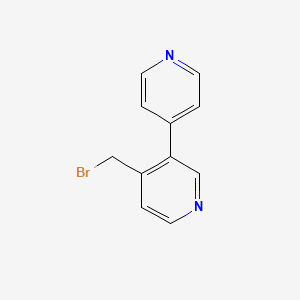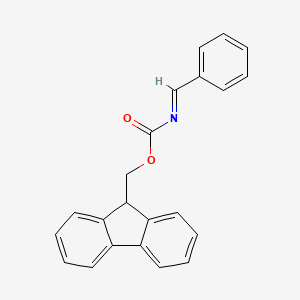
(9H-Fluoren-9-yl)methyl benzylidenecarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl benzylidenecarbamate is a chemical compound that belongs to the class of fluorenylmethyl carbamates This compound is characterized by its unique structure, which includes a fluorenyl group attached to a benzylidene carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl benzylidenecarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with benzylidene isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl benzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield fluorenylmethyl amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl benzylidenecarbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl benzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenyl group can facilitate interactions with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
(9H-Fluoren-9-yl)methyl benzylidenecarbamate is unique due to its combination of a fluorenyl group and a benzylidene carbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science. Its stability and reactivity also distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (NE)-N-benzylidenecarbamate |
InChI |
InChI=1S/C22H17NO2/c24-22(23-14-16-8-2-1-3-9-16)25-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2/b23-14+ |
InChI Key |
RNBIRZFXIDMPMG-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
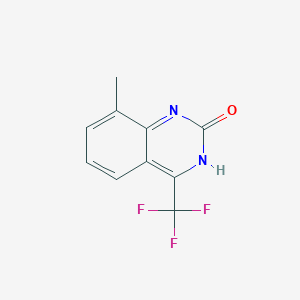
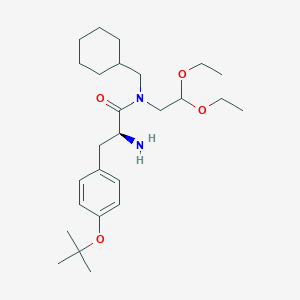
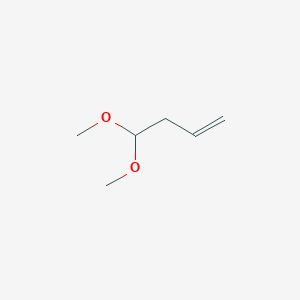

![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)

